2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid
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Overview
Description
The compound "2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ease with which it can be modified. Piperazine derivatives are known for their potential in creating compounds with a wide range of biological activities. The compound is likely to be of interest due to the presence of the Boc-protected piperazine and the methoxyphenyl group, which may confer unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, a derivative of 2,5-piperazinedione was synthesized through a cyclocondensation reaction involving N-2-methoxyphenyl chloroacetamide . Another synthesis route involved the stereoselective diazotization of L-phenyl glycine, followed by esterification and reaction with chloroacetyl chloride and N-Boc piperazine to yield complex piperazine derivatives . These methods highlight the synthetic versatility of piperazine-based compounds and suggest potential pathways for the synthesis of "2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid."
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex. For example, the crystal structure of a 1,4-di(2-methoxyphenyl)-2,5-piperazinedione derivative was determined to be monoclinic with specific unit cell dimensions and characterized by coplanar rings excluding certain hydrogen atoms . The crystal structure is stabilized by van der Waals and dipole-dipole forces, which are important considerations for the molecular structure analysis of "2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid."
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. The synthesis of novel piperazine derivatives often involves multiple steps, including diazotization, esterification, and reactions with chloroacetyl chloride . Additionally, the synthesis of chiral piperazineacetic acid esters from serine and dimethyl-D-malate followed by acylation and a novel Friedel Crafts reaction has been reported . These reactions demonstrate the reactivity of piperazine derivatives and provide insight into the types of chemical transformations that "2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For instance, the presence of dipolar groups and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and crystal packing . The Boc group in "2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid" is a common protecting group that can be removed under acidic conditions, which would alter the compound's properties. The methoxyphenyl group may also contribute to the compound's lipophilicity and potential interactions with biological targets.
Scientific Research Applications
1. Analgesic and Anti-inflammatory Applications
- Piperazine derivatives, including those related to 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid, have been investigated for potential analgesic and anti-inflammatory properties. For instance, certain piperazinylmethyl pyridazinone derivatives showed promising results as analgesic and anti-inflammatory agents, with one compound notably surpassing acetylsalicylic acid in efficacy in specific tests (Gökçe et al., 2005).
2. Antimicrobial Activity
- Some piperazine derivatives have demonstrated considerable antimicrobial activity. For instance, new pyridine derivatives containing piperazine and 4-methoxyphenylpiperazine showed notable antibacterial properties, which could have implications for the use of related compounds in fighting microbial infections (Patel & Agravat, 2009).
3. Research in Neuropharmacology
- Compounds with structural similarities to 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid have been used in the study of neurotransmission and receptor binding. For instance, derivatives of 1-(2-methoxyphenyl)piperazine have been utilized to investigate the serotonin 5-HT1A receptor, aiding in understanding neuropharmacological mechanisms (Lacivita et al., 2009).
4. Radioligand Development for PET Imaging
- Piperazine derivatives have been developed as radioligands for positron emission tomography (PET) imaging, especially in studies of the serotonergic system. Such compounds are pivotal in neuroscience research for visualizing and quantifying receptor distributions (Plenevaux et al., 2000).
5. HPLC Method Development and Stability Studies
- High-Performance Liquid Chromatography (HPLC) methods have been developed for compounds structurally related to 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid. These methods are crucial for purity evaluation and stability studies, essential for pharmaceutical development and quality control (Muszalska et al., 2003; Muszalska et al., 2005).
6. Synthesis and Characterization of Derivatives
- The synthesis and characterization of piperazine derivatives, including N-Boc protected piperazine compounds, have been extensively researched. These studies contribute to the development of new pharmaceuticals and chemical entities with potential therapeutic applications (Kulkarni et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound, or areas where further study is needed.
properties
IUPAC Name |
2-(2-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-7-5-6-8-14(13)24-4/h5-8,15H,9-12H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNFLZENGOSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376112 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid | |
CAS RN |
868260-20-2 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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